

# Comparative Spectroscopic Analysis: 2-Methoxy-2-(tolyl)ethanamine Isomers and Related Compounds

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## Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910

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A comprehensive spectroscopic comparison of "2-Methoxy-2-(o-tolyl)ethanamine" and its structural isomers remains challenging due to the limited availability of experimental data for the ortho and meta variants. However, a detailed analysis of the para isomer, "2-Methoxy-2-(p-tolyl)ethanamine," is possible and provides valuable insights into the spectroscopic characteristics of this class of compounds. This guide presents a comparative analysis of available data for 2-Methoxy-2-(p-tolyl)ethanamine and related molecules, offering a foundational understanding for researchers in drug development and analytical chemistry.

This guide summarizes the available quantitative spectroscopic data, details the experimental methodologies for the cited analyses, and provides a visual representation of a general experimental workflow for spectroscopic characterization.

## Data Presentation

The following tables summarize the key spectroscopic data for "2-Methoxy-2-(p-tolyl)ethanamine" and two closely related compounds for comparative purposes: 2-(p-Tolyl)ethylaniline, which lacks the methoxy group, and 2-Methoxyphenethylamine, which lacks the tolyl methyl group.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2-Methoxy-2-(p-tolyl)ethanamine	7.22	d	7.7	2 x Ar-H
7.16	d	7.7	2 x Ar-H	
4.16	dd	8.8, 3.7	CH-O	
3.20	s	-	OCH <sub>3</sub>	
2.94	ddd	13.0, 9.0, 3.5	CH <sub>2</sub> -N (diastereotopic H)	
2.80 (est.)	m	-	CH <sub>2</sub> -N (diastereotopic H)	
2.34	s	-	Ar-CH <sub>3</sub>	
1.70 (est.)	br s	-	NH <sub>2</sub>	
2-(p-Tolyl)ethylamine	7.10	d	8.0	2 x Ar-H
7.07	d	8.0	2 x Ar-H	
2.89	t	6.8	CH <sub>2</sub> -N	
2.70	t	6.8	CH <sub>2</sub> -Ar	
2.31	s	-	Ar-CH <sub>3</sub>	
1.35	br s	-	NH <sub>2</sub>	
2-Methoxyphenethylamine	7.25-7.15	m	-	2 x Ar-H
6.92-6.85	m	-	2 x Ar-H	
3.84	s	-	OCH <sub>3</sub>	

2.98	t	6.8	CH <sub>2</sub> -N
2.81	t	6.8	CH <sub>2</sub> -Ar
1.40 (est.)	br s	-	NH <sub>2</sub>

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (101 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
2-Methoxy-2-(p-tolyl)ethanamine	137.6	Ar-C (quaternary)
135.9	Ar-C (quaternary)	
129.1	2 x Ar-CH	
127.0	2 x Ar-CH	
82.2	CH-O	
56.8	OCH <sub>3</sub>	
49.4	CH <sub>2</sub> -N	
21.1	Ar-CH <sub>3</sub>	
2-(p-Tolyl)ethylaniline	136.4	Ar-C (quaternary)
135.5	Ar-C (quaternary)	
129.2	2 x Ar-CH	
128.8	2 x Ar-CH	
44.0	CH <sub>2</sub> -N	
38.5	CH <sub>2</sub> -Ar	
21.0	Ar-CH <sub>3</sub>	
2-Methoxyphenethylamine	157.4	Ar-C-O
130.2	Ar-C (quaternary)	
128.7	Ar-CH	
127.2	Ar-CH	
120.7	Ar-CH	
110.3	Ar-CH	
55.2	OCH <sub>3</sub>	
42.1	CH <sub>2</sub> -N	

34.0

CH<sub>2</sub>-Ar

Table 3: IR and Mass Spectrometry Data

Compound	IR (film, cm <sup>-1</sup> )	Mass Spectrometry (HRMS, [M+H] <sup>+</sup> )
2-Methoxy-2-(p-tolyl)ethanamine	3358, 3260 (N-H stretch), 2931, 2871, 2824 (C-H stretch), 1655, 1598, 1504 (aromatic C=C stretch)	Calculated: 166.1226, Found: Not Available
2-(p-Tolyl)ethylamine	~3360, 3290 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1615, 1515 (aromatic C=C stretch)	Not Available
2-Methoxyphenethylamine	~3360, 3290 (N-H stretch), ~3025 (aromatic C-H stretch), ~2930, 2855 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)	Not Available

## Experimental Protocols

The data presented in this guide were likely obtained using standard spectroscopic techniques. Below are detailed, generalized methodologies for these key experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube.<sup>[1]</sup> The solution must be homogeneous.<sup>[1]</sup> A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).<sup>[1]</sup> The spectra are recorded on a spectrometer, such as a Bruker AV-400, operating at 400 MHz for the <sup>1</sup>H nucleus and 101 MHz for the <sup>13</sup>C nucleus.<sup>[1]</sup> For amines, the

N-H proton signals can be confirmed by adding a drop of D<sub>2</sub>O to the NMR tube and re-acquiring the <sup>1</sup>H spectrum; the N-H peak will disappear due to deuterium exchange.[2]

## Fourier Transform Infrared (FT-IR) Spectroscopy

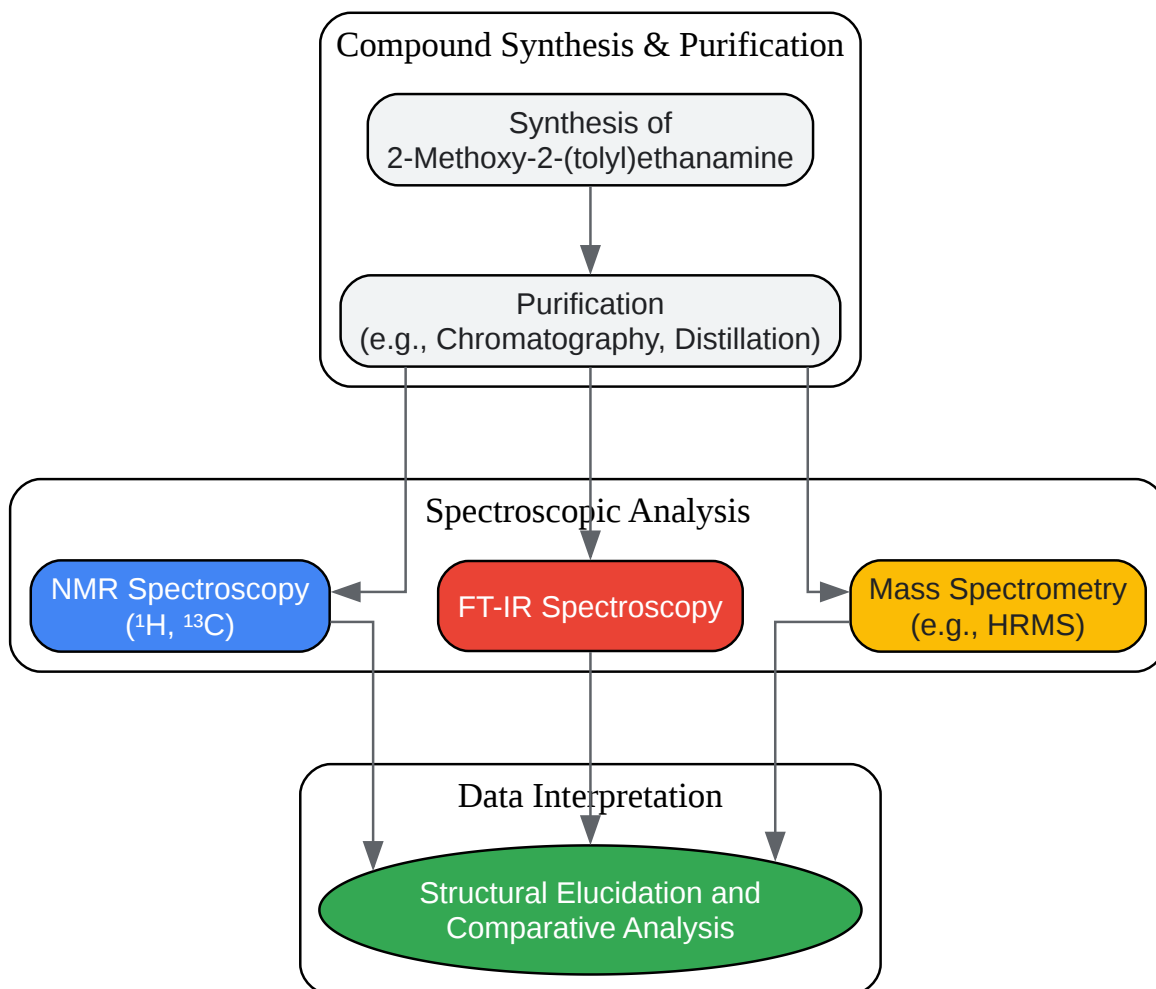
For liquid or oily samples, a thin film is prepared by placing a small drop of the substance between two potassium bromide (KBr) plates.[3] For solid samples, a potassium bromide (KBr) pellet is typically prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil (Nujol) and placing the paste between KBr plates.[3] The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent and KBr plates) is taken first and automatically subtracted from the sample spectrum.[3] The spectrum is typically scanned over the mid-infrared range of 4000-400 cm<sup>-1</sup>. [4]

## Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL, which is then further diluted).[5] The solution is then introduced into the mass spectrometer. The ESI source generates gas-phase ions from the sample molecules.[6] These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[6] The detector records the abundance of each ion, and the resulting data is processed to generate a mass spectrum.[6]

## Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

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